molecular formula C12H7N3O3S B13851533 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13851533
M. Wt: 273.27 g/mol
InChI Key: XBUSNIVSESQLAF-UHFFFAOYSA-N
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Description

2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a nitro-substituted pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the nitration of a pyridinium precursor followed by a coupling reaction with a benzothiazole derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process. The coupling reaction may be catalyzed by transition metals or other catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of amino-substituted benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives, depending on the reagents used.

Scientific Research Applications

2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The benzothiazole ring may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

2-(4-nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7N3O3S/c16-14-6-5-8(15(17)18)7-10(14)12-13-9-3-1-2-4-11(9)19-12/h1-7H

InChI Key

XBUSNIVSESQLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CC(=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

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